molecular formula C10H10N4O B14902365 3,5-Dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde

3,5-Dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B14902365
M. Wt: 202.21 g/mol
InChI Key: BUXQURCWVRPFMN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of a pyrimidine derivative with a pyrazole derivative. One common method involves the reaction of 1-(pyrimidin-2-yl)hydrazine with acetylacetone in the presence of a suitable catalyst such as glacial acetic acid. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the pyrazole and pyrimidine rings can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed:

    Oxidation: 3,5-Dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3,5-Dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,5-Dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of pyrazole and pyrimidine rings makes it a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

3,5-dimethyl-1-pyrimidin-2-ylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-7-9(6-15)8(2)14(13-7)10-11-4-3-5-12-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXQURCWVRPFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=NC=CC=N2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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